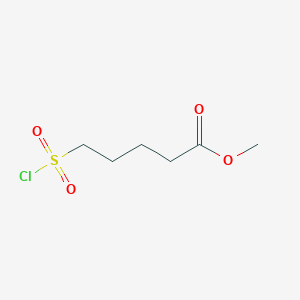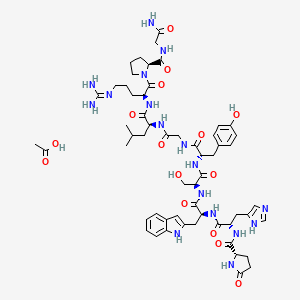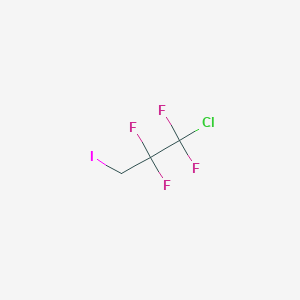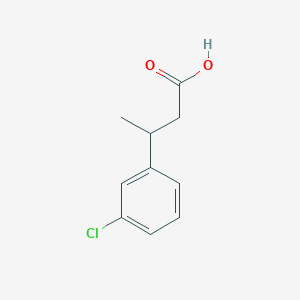
3-(3-Chlorophenyl)butanoic acid
Overview
Description
3-(3-Chlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H11ClO2 . It is a derivative of butanoic acid, which is a short-chain fatty acid . The compound has a chlorophenyl group attached to the third carbon of the butanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)butanoic acid can be represented by the SMILES stringCC(CC(O)=O)C1=CC=C(Cl)C=C1 . The InChI key is LLKLMXXUXVQSIS-UHFFFAOYSA-N . The compound has a molecular weight of 198.65 .
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
- The molecular structure and vibrational spectra of similar compounds, like 4-amino-3(4-chlorophenyl) butanoic acid, have been studied using Fourier Transform Infrared (FT-IR) and Raman (FTR) spectroscopy. These studies provide insights into molecular electronic energy, geometrical structure, vibrational spectra, and other properties like hyperpolarizability and molecular orbital analysis (S. Muthu & E. Paulraj, 2012).
Chemical Synthesis and Optimization
- Research on the synthesis of related compounds, such as the creation of 5,6-Dihydro-6- methyl-4H- thieno[2,3-b]thiopyrane-4-one-2-sulfonamide from 3-(2-Mercaptothiophene)butanoic acid, highlights the importance of optimizing reaction conditions for efficiency and yield (Wang Miao, 2007).
Role in Pharmaceutical Synthesis
- The compound has been used in the synthesis of pharmaceuticals, such as baclofen. The esterification of racemic 4-nitro-3-(4-chlorophenyl)butanoic acid with chiral auxiliaries enabled the creation of enantiopure baclofen hydrochloride (P. Camps, D. Muñoz-Torrero, & Laura Sánchez, 2004).
Exploration of Reactive Intermediates
- Studies have also explored reactive intermediates derived from similar compounds, such as 2-Chloro-4-(methylthio)butanoic acid, to understand their mutagenic properties and potential risks (L. Jolivette, A. Kende, & M. W. Anders, 1998).
Crystal Engineering and Multicomponent Crystals
- The use of related gamma amino acids, such as baclofen (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, in crystal engineering has been explored. This research includes studying the crystal structure, thermal analysis, and intermolecular interactions in multicomponent crystals (N. Báthori & Ornella E. Y. Kilinkissa, 2015).
Development of New Heterocyclic Compounds
- Research on the use of similar compounds in the preparation of new heterocyclic compounds with expected biological activity has been conducted, showcasing the versatility of these compounds in synthesizing biologically active molecules (G. H. Sayed, A. A. Hamed, G. Meligi, W. Boraie, & M. Shafik, 2003).
Distribution Studies in Environmental Contexts
- The distribution of hydrophobic ionogenic organic compounds, including similar acids, has been studied in various environments. These studies help understand the behavior of such compounds in different ecosystems (C. Jafvert, J. Westall, E. Grieder, & R. Schwarzenbach, 1990).
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEBCNBZRKXFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



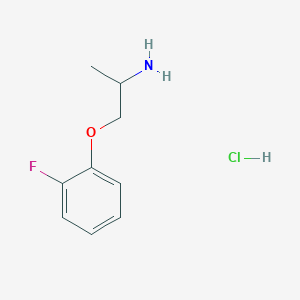
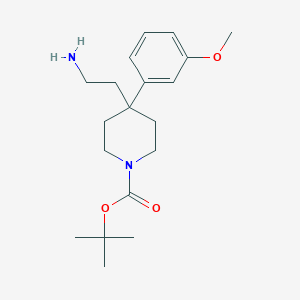
![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)
![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)
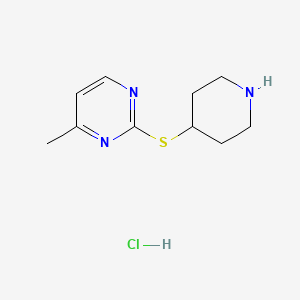
![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
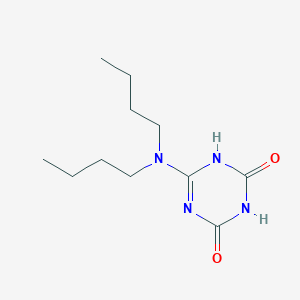
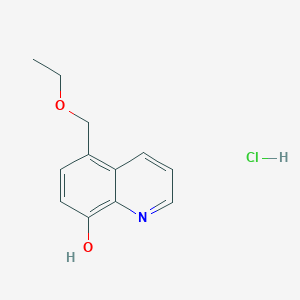
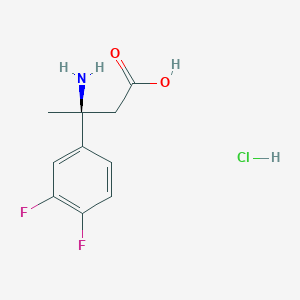
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
